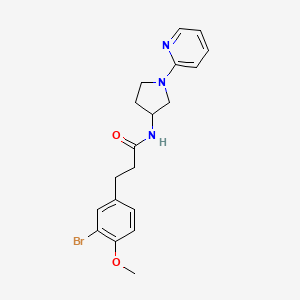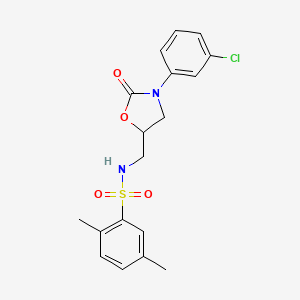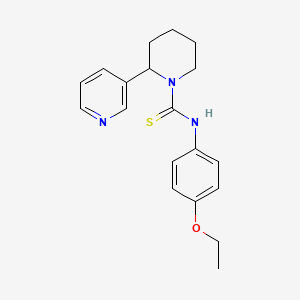![molecular formula C16H13ClFN5S2 B2642296 5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole CAS No. 1105197-31-6](/img/structure/B2642296.png)
5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 2-chloro-6-fluorobenzyl chloride . It has been studied for its potential applications in medicinal chemistry. It is believed to exhibit potent antitumor activity against various cancer cell lines.
Synthesis Analysis
The synthesis of this compound can be achieved through a multistep process. The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form 2-(2-chloro-6-fluorobenzyl)thio-1H-benzimidazole. It was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Molecular Structure Analysis
The molecular formula of 2-chloro-6-fluorobenzyl chloride, a derivative of the compound, is C7H5Cl2F . The molecular weight is 179.02 .Chemical Reactions Analysis
The compound is involved in several chemical reactions. For instance, it reacts with thiourea to form 2-(2-chloro-6-fluorobenzyl)thio-1H-benzimidazole.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6-fluorobenzyl chloride, a derivative of the compound, include a refractive index of 1.537 and a density of 1.401 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural elucidation of benzimidazole and triazole derivatives, revealing their potential in various scientific applications. The synthesis techniques often involve multi-step reactions, aiming to explore the chemical properties and structural configurations of these compounds through methodologies like NMR, mass spectra, and crystal structure analysis. For example, compounds with benzimidazole rings exhibit planarity, with triazole parts positioned almost perpendicularly to avoid steric interactions. This structural orientation facilitates the study of intermolecular hydrogen bonds, crucial for understanding the molecular interactions within crystals (Karayel et al., 2015).
Biological Activities and Applications
- Antimicrobial and Antioxidant Activities : A new series of benzimidazole derivatives demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, incorporating triazole, thiadiazole, and oxadiazole rings, showed potent ABTS and DPPH scavenging activities, indicating their potential as antioxidant agents (Menteşe et al., 2015).
- Anticancer Properties : Benzimidazole and imidazo[2,1-b]thiazole derivatives have been explored for their anticancer activities, with certain compounds exhibiting potent effects against various cancer cell lines. The design and synthesis of these molecules aim to target specific pathways or molecular interactions critical in cancer progression. For example, compounds designed as benzimidazole derivatives have shown promise in preliminary screenings, offering insights into their mechanisms and potential therapeutic applications (Husain et al., 2013).
Molecular Docking and Interaction Studies
Investigations into the molecular docking and interaction of benzimidazole and triazole derivatives provide essential insights into their binding affinities and mechanisms of action. These studies help in identifying potential targets and understanding the structural basis of their biological activities, such as antimicrobial and anticancer effects. Computational analyses, including density functional theory and molecular docking, have been applied to assess the stability, conformation, and activity potential of these compounds, guiding further development and optimization for specific applications (Karayel, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
5-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5S2/c1-9-13(23-6-7-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-11(17)4-3-5-12(10)18/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOTSHHAKCYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2642220.png)



![1-isopropyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2642227.png)


![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)



